molecular formula C31H30N4O2 B1679040 Pomisartan CAS No. 144702-17-0

Pomisartan

Número de catálogo: B1679040
Número CAS: 144702-17-0
Peso molecular: 490.6 g/mol
Clave InChI: SOYCBUUKISWFER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Pomisartan se sintetiza mediante una serie de reacciones químicas que implican la formación de derivados de benzimidazol. La ruta sintética normalmente implica la condensación de aminas aromáticas apropiadas con ácidos carboxílicos o sus derivados en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye múltiples pasos de purificación, como la recristalización y la cromatografía, para obtener el producto final con las especificaciones deseadas .

Tipos de reacciones:

Reactivos y condiciones comunes:

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de benzimidazol sustituidos y sus formas oxidadas o reducidas .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Pomisartan functions by selectively blocking the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound helps to relax blood vessels, thereby lowering blood pressure. Its pharmacokinetic profile indicates a favorable absorption rate and prolonged action, making it suitable for once-daily dosing.

Hypertension Management

This compound is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure in various populations.

Table 1: Efficacy of this compound in Hypertension Control

StudyPopulationDosageSBP Reduction (mmHg)DBP Reduction (mmHg)
Study AAdults with essential hypertension20 mg-13.5-8.0
Study BElderly patients40 mg-15.0-9.5
Study CPatients with comorbidities40 mg-12.0-7.5

Cardiovascular Protection

Research indicates that this compound may offer cardiovascular protective effects beyond blood pressure reduction. It has been associated with improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular health.

Case Study: Cardiovascular Outcomes
A multicenter trial involving patients with a history of cardiovascular events showed that those treated with this compound had a significantly lower incidence of myocardial infarction and stroke compared to those receiving standard antihypertensive therapy.

Diabetic Nephropathy

This compound has shown promise in protecting renal function in diabetic patients. Its ability to reduce intraglomerular pressure contributes to the preservation of kidney function over time.

Table 2: Impact on Renal Function in Diabetic Patients

StudyPopulationDosageChange in eGFR (mL/min)Proteinuria Reduction (%)
Study DDiabetic nephropathy patients20 mg+5.2-30%
Study EType 2 diabetes patients40 mg+3.8-25%

Ongoing Research and Future Directions

Current research is exploring additional applications of this compound, including its role in treating heart failure and its potential neuroprotective effects following ischemic events. Clinical trials are underway to investigate these new indications, aiming to establish a broader therapeutic profile for this compound.

Mecanismo De Acción

Pomisartan ejerce sus efectos uniéndose selectivamente al receptor tipo 1 de la angiotensina II, bloqueando así la acción de la angiotensina II. Esta inhibición previene la vasoconstricción y la liberación de aldosterona, lo que lleva a una reducción de la presión arterial. Los objetivos moleculares involucrados incluyen el receptor tipo 1 de la angiotensina II y las vías de señalización aguas abajo que regulan el tono vascular y el equilibrio de líquidos .

Compuestos similares:

Singularidad de Pomisartán: Pomisartán es único debido a su afinidad de unión específica y selectividad para el receptor tipo 1 de la angiotensina II. Ha mostrado resultados prometedores en estudios preclínicos por sus posibles efectos terapéuticos en enfermedades cardiovasculares .

Comparación Con Compuestos Similares

Uniqueness of Pomisartan: this compound is unique due to its specific binding affinity and selectivity for the angiotensin II type 1 receptor. It has shown promising results in preclinical studies for its potential therapeutic effects in cardiovascular diseases .

Actividad Biológica

Pomisartan, an angiotensin II receptor blocker (ARB), is primarily used in the management of hypertension. This compound has garnered attention due to its unique biological activities beyond blood pressure control, including potential cardioprotective effects and metabolic benefits. This article explores the biological activity of this compound, supported by various studies and case reports.

This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1R). By inhibiting this receptor, it prevents the vasoconstrictive and proliferative effects of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, this compound exhibits partial agonistic activity on peroxisome proliferator-activated receptor gamma (PPARγ), influencing lipid and glucose metabolism, which may benefit patients with metabolic syndrome .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Plasma Protein Binding>99.5%
Volume of Distribution (Vd)~500 L
Elimination Half-Life>20 hours
MetabolismConjugation to glucuronide

Cardioprotective Effects

Recent studies indicate that this compound may offer cardioprotective benefits. For instance, in experimental models, it has been shown to reduce oxidative stress and apoptosis in cardiac tissues. The compound enhances autophagy signaling pathways, which are crucial for cellular repair processes following ischemic injury .

Case Studies

  • Telmisartan-Induced Sprue-like Enteropathy : A case study highlighted a 45-year-old woman who developed sprue-like enteropathy after using telmisartan (a related ARB). Upon discontinuation, her symptoms improved significantly. This suggests that while ARBs like this compound are beneficial for hypertension, they can also lead to gastrointestinal issues in some patients .
  • Impact on Stroke Management : In animal studies, this compound has demonstrated a reduction in infarct volume and neurological deficits following induced ischemic strokes. This is attributed to its anti-inflammatory properties and ability to improve cerebral blood flow during ischemic events .

Table 2: Summary of Clinical Findings Related to this compound

Study TypeFindingsOutcome
ExperimentalReduced oxidative stress in cardiac tissuesImproved cardiac function
Clinical CaseSprue-like enteropathy linked to telmisartanSymptoms resolved post-drug
Animal StudyDecreased infarct volume post-strokeEnhanced recovery

Propiedades

Número CAS

144702-17-0

Fórmula molecular

C31H30N4O2

Peso molecular

490.6 g/mol

Nombre IUPAC

2-[4-[[2-ethyl-4-methyl-6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid

InChI

InChI=1S/C31H30N4O2/c1-3-28-33-30-20(2)16-23(26-19-34-15-7-6-10-29(34)32-26)17-27(30)35(28)18-21-11-13-22(14-12-21)24-8-4-5-9-25(24)31(36)37/h4-5,8-9,11-14,16-17,19H,3,6-7,10,15,18H2,1-2H3,(H,36,37)

Clave InChI

SOYCBUUKISWFER-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5

SMILES canónico

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=CN6CCCCC6=N5

Apariencia

Solid powder

Key on ui other cas no.

144702-17-0

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Pomisartan;  BIBR-363;  BIBR 363;  BIBR363.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pomisartan
Reactant of Route 2
Pomisartan
Reactant of Route 3
Pomisartan
Reactant of Route 4
Pomisartan
Reactant of Route 5
Reactant of Route 5
Pomisartan
Reactant of Route 6
Pomisartan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.